1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile
1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0802041
InChI:
InChI=1S/C19H13N3OS/c20-10-13-14(11-21)19-22(15-8-4-5-9-16(15)24-19)17(13)18(23)12-6-2-1-3-7-12/h1-9,13-14,17,19H/t13-,14+,17-,19?/m0/s1
SMILES:
C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4S3)C#N)C#N
Molecular Formula:
C19H13N3OS
Molecular Weight:
331.4 g/mol
1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile
CAS No.:
Cat. No.: VC0802041
Molecular Formula: C19H13N3OS
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13N3OS |
|---|---|
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | (1S,2S,3S)-1-benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile |
| Standard InChI | InChI=1S/C19H13N3OS/c20-10-13-14(11-21)19-22(15-8-4-5-9-16(15)24-19)17(13)18(23)12-6-2-1-3-7-12/h1-9,13-14,17,19H/t13-,14+,17-,19?/m0/s1 |
| Standard InChI Key | SFLWOYGIMCMLGY-PROVZXBISA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)[C@@H]2[C@H]([C@H](C3N2C4=CC=CC=C4S3)C#N)C#N |
| SMILES | C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4S3)C#N)C#N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4S3)C#N)C#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator